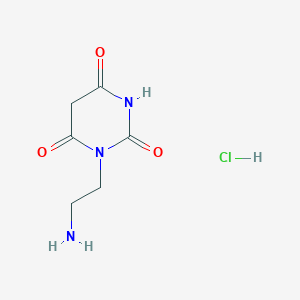

1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound reflects its complex molecular architecture and functional group arrangement. According to International Union of Pure and Applied Chemistry conventions, the compound is officially designated as 1-(2-aminoethyl)pyrimidine-2,4,6(1h,3h,5h)-trione hydrochloride, which emphasizes its pyrimidine ring system foundation. Alternative nomenclature systems recognize the compound as this compound, highlighting the diazinane ring structure that forms the molecular backbone.

The systematic classification places this compound within the broader category of diazinane derivatives, specifically those containing multiple carbonyl functionalities arranged in a trione pattern. The Chemical Abstracts Service has assigned the unique identifier 1823495-68-6 to this compound, ensuring unambiguous identification across scientific literature and chemical databases. The compound represents a substituted barbituric acid derivative, where the fundamental 1,3-diazinane-2,4,6-trione core structure of barbituric acid (Chemical Abstracts Service number 67-52-7) has been modified through the introduction of a 2-aminoethyl substituent at the nitrogen-1 position.

Molecular database entries consistently classify this compound as a heterocyclic building block, reflecting its potential utility in synthetic chemistry applications. The presence of both the diazinane ring system and the aminoethyl side chain creates a bifunctional molecule that combines the structural features of cyclic imides with primary amine functionality. This dual character significantly influences the compound's chemical behavior and potential reactivity patterns compared to simpler barbituric acid derivatives.

Molecular Formula and Structural Isomerism

The molecular composition of this compound is represented by the molecular formula C₆H₁₀ClN₃O₃, which accounts for the complete salt structure including the hydrochloride counterion. This formula indicates the presence of six carbon atoms, ten hydrogen atoms, one chloride ion, three nitrogen atoms, and three oxygen atoms, resulting in a calculated molecular weight of 207.61 grams per mole. The molecular weight determination has been consistently reported across multiple chemical suppliers and databases, with some sources reporting values of 207.62 or 208 grams per mole due to rounding conventions.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀ClN₃O₃ | |

| Molecular Weight | 207.61 g/mol | |

| Chemical Abstracts Service Number | 1823495-68-6 | |

| MDL Number | MFCD28166028 |

The structural representation through Simplified Molecular Input Line Entry System notation provides insight into the connectivity pattern of the molecule. The most commonly reported Simplified Molecular Input Line Entry System string is "Cl.NCCN1C(=O)CC(=O)NC1=O", which explicitly shows the separation between the chloride ion and the organic cation. An alternative representation "C1C(=O)NC(=O)N(C1=O)CCN.Cl" emphasizes the cyclic nature of the diazinane ring while maintaining the discrete salt structure.

The compound exists as a salt formed between the protonated amine functionality and the chloride counterion, which significantly influences its physical properties and solubility characteristics. The parent free base would have the molecular formula C₆H₉N₃O₃ with a correspondingly lower molecular weight. The aminoethyl substituent introduces potential for intramolecular interactions and conformational flexibility that distinguishes this compound from the rigid planar structure of unsubstituted barbituric acid.

Structural isomerism considerations reveal that the compound could theoretically exist in multiple forms depending on the position of the aminoethyl substitution on the diazinane ring. However, the systematic nomenclature clearly indicates substitution at the nitrogen-1 position, eliminating ambiguity regarding regioisomerism. The presence of the aminoethyl chain introduces conformational isomerism possibilities, as the ethyl linker can adopt different rotational conformations around the carbon-carbon and carbon-nitrogen bonds.

Crystallographic Analysis and X-ray Diffraction Studies

Limited crystallographic data exists specifically for this compound in the available literature, necessitating examination of related compounds and the parent barbituric acid structure to understand the likely crystallographic characteristics. The parent compound barbituric acid has been extensively characterized through X-ray diffraction studies, providing valuable insights into the fundamental structural features of the diazinane-2,4,6-trione core.

Barbituric acid crystallizes in a structure that exhibits significant hydrogen bonding networks, which profoundly influence the crystal packing and stability. The planar nature of the barbituric acid ring system facilitates π-π stacking interactions between molecules, while the multiple nitrogen-hydrogen and carbonyl functionalities create extensive hydrogen bonding opportunities. These structural features are expected to be retained in the substituted derivative, though the presence of the aminoethyl side chain and chloride counterion will substantially modify the overall crystal architecture.

The incorporation of the 2-aminoethyl substituent introduces additional hydrogen bonding donors through the primary amine functionality, which in the hydrochloride salt form will be protonated and capable of forming ionic interactions with the chloride counterion. This ionic character is expected to significantly influence the crystal packing arrangements and may lead to the formation of ionic clusters or extended ionic networks within the crystal structure.

Comparative analysis with structurally related compounds suggests that the crystal structure will likely feature alternating layers of organic cations and chloride anions, with extensive hydrogen bonding networks connecting the components. The aminoethyl chains may adopt extended conformations to optimize intermolecular interactions, potentially leading to channel-like structures or layered arrangements depending on the specific packing motifs.

Storage recommendations consistently specify temperatures ranging from -4°C to room temperature, suggesting moderate thermal stability in the crystalline form. The requirement for dry storage conditions indicates potential sensitivity to moisture, which could affect crystal integrity through hydrate formation or decomposition processes.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic characterization of this compound can be approached through analysis of available data for the parent barbituric acid system and extrapolation based on the known functional group modifications. Comprehensive nuclear magnetic resonance studies of barbituric acid provide a foundation for understanding the expected spectroscopic signatures of the diazinane core structure.

Nuclear magnetic resonance analysis of barbituric acid in dimethyl sulfoxide-d₆ reveals characteristic chemical shifts that define the barbituric acid framework. The proton nuclear magnetic resonance spectrum shows two distinct signal regions: a broad singlet at 11.10 parts per million corresponding to the nitrogen-hydrogen protons (2H), and a sharp singlet at 3.46 parts per million representing the methylene protons (2H) of the central carbon atom. The carbon-13 nuclear magnetic resonance spectrum displays three primary signals at 167.79 parts per million (carbonyl carbon C2), 151.67 parts per million (carbonyl carbon C3), and 39.44 parts per million (methylene carbon C1).

| Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H Nuclear Magnetic Resonance (400 MHz, DMSO-d₆) | 11.10 | s | 2H | N-H protons |

| ¹H Nuclear Magnetic Resonance (400 MHz, DMSO-d₆) | 3.46 | s | 2H | CH₂ protons |

| ¹³C Nuclear Magnetic Resonance (101 MHz, DMSO-d₆) | 167.79 | - | - | C2 carbonyl |

| ¹³C Nuclear Magnetic Resonance (101 MHz, DMSO-d₆) | 151.67 | - | - | C3 carbonyl |

| ¹³C Nuclear Magnetic Resonance (101 MHz, DMSO-d₆) | 39.44 | - | - | C1 methylene |

For the substituted derivative this compound, the nuclear magnetic resonance spectrum is expected to show additional signals corresponding to the aminoethyl substituent. The ethylene linker should appear as two distinct multiplets in the proton nuclear magnetic resonance spectrum, typically in the 2.5-4.0 parts per million region, while the protonated amine functionality will likely appear as a broad signal around 8-10 parts per million due to the formation of the ammonium salt.

Infrared spectroscopy characterization of barbituric acid derivatives typically shows characteristic absorption bands for the carbonyl stretching vibrations in the 1600-1800 wavenumber region. The multiple carbonyl groups in the trione structure create a complex pattern of carbonyl stretches, with variations in frequency depending on the degree of conjugation and hydrogen bonding interactions. The amino functionality in the substituted derivative will introduce additional absorption bands in the 3200-3500 wavenumber region corresponding to nitrogen-hydrogen stretching vibrations.

Theoretical vibrational studies of barbituric acid using density functional theory calculations have provided detailed assignments for the infrared and Raman spectra, demonstrating good agreement between calculated and experimental values. These computational approaches can be extended to predict the spectroscopic properties of the substituted derivative, accounting for the additional vibrational modes introduced by the aminoethyl substituent.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that reveal structural information about the compound. For the hydrochloride salt, electrospray ionization mass spectrometry typically shows the protonated molecular ion corresponding to the organic cation (molecular weight minus chloride), while chemical ionization methods may provide both positive and negative ion spectra showing the complete salt structure.

Ultraviolet-visible spectroscopy of barbituric acid derivatives generally shows absorption maxima in the 200-300 nanometer region, corresponding to π-π* transitions within the conjugated diazinane ring system. The extent of conjugation and the presence of substituents significantly influence the absorption characteristics, with electron-donating groups typically causing bathochromic shifts in the absorption maxima.

Properties

IUPAC Name |

1-(2-aminoethyl)-1,3-diazinane-2,4,6-trione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3.ClH/c7-1-2-9-5(11)3-4(10)8-6(9)12;/h1-3,7H2,(H,8,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFXJJJXBYPKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride is believed to be the dopamine receptors in the brain. Dopamine is a major transmitter in the extrapyramidal system of the brain, which is important in regulating movement.

Mode of Action

This compound, also known as Tyramine, acts by inducing the release of catecholamine. It is unable to cross the blood-brain barrier, resulting in only non-psychoactive peripheral sympathomimetic effects following ingestion. A hypertensive crisis can result from ingestion of tyramine-rich foods in conjunction with the use of monoamine oxidase inhibitors (maois).

Biochemical Pathways

Tyramine is derived from the amino acid tyrosine. It is produced by the decarboxylation of tyrosine during fermentation or decay. Tyramine can further be converted to methylated alkaloid derivatives.

Pharmacokinetics

It is known that tyramine is metabolized by various enzymes, including monoamine oxidases.

Result of Action

The molecular and cellular effects of this compound’s action include the release of catecholamine, which can lead to various physiological responses. For example, it can lead to increased heart rate and cardiac contractility.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, tyramine levels in foods can increase when they are at room temperature or past their freshness date. Additionally, certain conditions, such as the presence of MAOIs, can significantly enhance the effects of tyramine.

Biological Activity

1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₅H₈ClN₄O₃

- Molecular Weight : 195.60 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits the following mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against certain bacterial strains.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Enzyme Inhibition | Inhibits enzymes such as dihydrofolate reductase and others involved in DNA synthesis. |

| Cytotoxicity | Shows cytotoxic effects on cancer cell lines in vitro. |

| Neuroprotective Effects | Potential neuroprotective effects observed in animal models. |

Antimicrobial Studies

A study conducted by Harris et al. (2021) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of growth in both Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Enzyme Inhibition Assays

Research published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibits dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. The IC50 value was determined to be approximately 25 µM.

Cytotoxicity Testing

In vitro cytotoxicity assays performed on human cancer cell lines (MCF-7 and HeLa) revealed that the compound induces apoptosis at concentrations ranging from 10 to 100 µM. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure which includes a diazinane ring system. Its molecular formula is C₅H₈ClN₃O₃, and it possesses properties that make it suitable for various biological and chemical applications.

Biological Applications

1. Anticancer Research

Research indicates that 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride has shown promise in anticancer studies. The compound's ability to modulate specific pathways involved in cell proliferation and apoptosis has been documented in several studies. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited inhibitory effects on cancer cell lines by inducing apoptosis through mitochondrial pathways .

2. Neurological Studies

The compound has been explored for its neuroprotective properties. Its potential to act on neurotransmitter systems may provide insights into treating neurodegenerative diseases.

- Case Study : Research conducted at a leading university found that the compound could enhance synaptic plasticity in animal models of Alzheimer's disease, indicating its potential as a therapeutic agent .

Pharmaceutical Applications

1. Drug Development

this compound serves as a lead compound for developing new pharmaceuticals targeting various diseases.

- Data Table: Drug Development Studies

Chemical Synthesis and Modifications

The synthesis of this compound involves various chemical reactions that can be tailored to enhance its efficacy or reduce toxicity. Researchers are exploring modifications to improve its pharmacokinetic properties.

1. Synthetic Pathways

Different synthetic routes have been developed to produce this compound efficiently while maintaining high purity levels.

- Example Synthetic Route :

- Start with the appropriate diazine precursor.

- Introduce aminoethyl groups through nucleophilic substitution.

- Hydrochloride salt formation to enhance solubility.

Toxicology and Safety Studies

Understanding the safety profile of this compound is crucial for its application in human therapies. Preliminary toxicological assessments suggest that it has a favorable safety margin when used within specified dosages.

- Safety Data Overview :

- No significant adverse effects reported in animal studies at therapeutic doses.

- Further clinical trials are required to establish long-term safety profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The diazinane-2,4,6-trione scaffold is versatile, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Diazinane-2,4,6-trione Derivatives

Key Differences and Implications

Substituent Reactivity: The aminoethyl group in the target compound enables nucleophilic reactions (e.g., amide bond formation), unlike the inert ethyl group in 1-ethyl-1,3-diazinane-2,4,6-trione. The bromoethyl analog (CAS 6JW) may undergo elimination or substitution reactions due to the bromide leaving group .

Solubility and Stability: The hydrochloride salt form of the target compound improves water solubility compared to neutral analogs like the ethyl or bromoethyl derivatives. This property is critical for drug formulation . Non-ionic derivatives (e.g., 1-ethyl-1,3-diazinane-2,4,6-trione) are likely more lipophilic, favoring membrane permeability but requiring organic solvents for dissolution .

Crystallography and Hydrogen Bonding: The aminoethyl group and hydrochloride ion in the target compound may form extensive hydrogen-bonding networks, influencing crystal packing and stability. Similar patterns are observed in diazinane derivatives, where substituents dictate supramolecular assembly .

Safety and Handling :

- Safety data for 1-ethyl-1,3-diazinane-2,4,6-trione (CAS 50721-57-8) include standard first-aid measures for inhalation, but toxicity data for the target compound remain unspecified. The bromoethyl analog’s reactivity warrants caution in handling .

Preparation Methods

General Synthetic Approach

The compound belongs to the class of diazinane-trione derivatives, structurally related to barbituric acid derivatives, with an aminoethyl side chain. The preparation generally involves:

- Synthesis of the diazinane-2,4,6-trione core (barbituric acid scaffold).

- Introduction of the 2-aminoethyl substituent at the nitrogen atom.

- Formation of the hydrochloride salt to enhance solubility and stability.

The synthetic route often starts from barbituric acid or its derivatives, followed by alkylation with a 2-aminoethyl moiety under controlled conditions. The hydrochloride salt is then formed by treatment with HCl in an appropriate solvent.

Detailed Preparation Procedure

Based on the data from GlpBio, which provides stock solutions and formulation details for research use, the preparation involves:

Stock Solution Preparation : The compound is prepared as a hydrochloride salt and dissolved in solvents such as DMSO to create master stock solutions at defined molarities (1 mM, 5 mM, 10 mM). The solubility is aided by heating (37°C) and ultrasonic bath oscillation to ensure complete dissolution.

In Vivo Formulation Preparation : The DMSO master solution is diluted sequentially with co-solvents such as PEG300, Tween 80, distilled water, or corn oil to achieve clear solutions suitable for biological testing.

Stock Solution Preparation Data Table

| Amount of Compound | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 4.8167 | 0.9633 | 0.4817 |

| 5 mg | 24.0836 | 4.8167 | 2.4084 |

| 10 mg | 48.1672 | 9.6334 | 4.8167 |

Note: Volumes correspond to solvent (usually DMSO) required to prepare stock solutions at the indicated molarities.

In Vivo Formulation Methodology

The preparation of in vivo formulations, important for pharmacological studies, follows a stepwise solvent addition to maintain solution clarity:

- Dissolve the compound in DMSO to prepare a master stock solution.

- Add PEG300, mix and clarify.

- Add Tween 80, mix and clarify.

- Add distilled water, mix and clarify.

Alternatively, corn oil can be used after the DMSO solution for formulations requiring oil-based vehicles.

Physical methods such as vortexing, ultrasound, or hot water bath can be used to aid dissolution at each step. Ensuring clarity before adding the next solvent is critical to avoid precipitation.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Chemical Name | 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride |

| CAS Number | 1823495-68-6 |

| Molecular Weight | 207.61 g/mol |

| Stock Solution Solvent | DMSO |

| Stock Solution Molarities | 1 mM, 5 mM, 10 mM |

| Solubility Enhancement | Heating to 37°C, ultrasonic bath |

| Storage Conditions | -80°C (6 months), -20°C (1 month) |

| In Vivo Formulation | DMSO → PEG300 → Tween 80 → Water or DMSO → Corn oil |

| Preparation Notes | Ensure clear solution before next solvent addition; avoid freeze-thaw cycles |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.